molecular formula C19H24N2O3S B4286843 N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE

N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE

Cat. No.: B4286843
M. Wt: 360.5 g/mol
InChI Key: CDSKYPHFCNARGP-UHFFFAOYSA-N
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Description

N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE: is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE typically involves the reaction of 4-tert-butylphenyl sulfonyl chloride with an amine derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while oxidation of the sulfonamide group could produce sulfonic acids.

Scientific Research Applications

N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through binding interactions. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14(22)21(5)17-10-8-16(9-11-17)20-25(23,24)18-12-6-15(7-13-18)19(2,3)4/h6-13,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSKYPHFCNARGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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